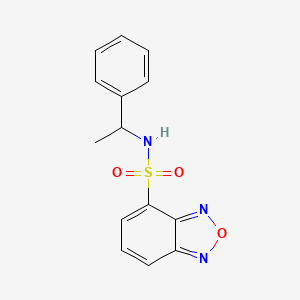![molecular formula C14H17ClN2O4 B5494069 {2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5494069.png)
{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid, also known as OPC-14523, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications.
作用機序
{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid acts as a partial agonist at dopamine D2 and serotonin 5-HT2A receptors, leading to increased neurotransmitter release and modulation of downstream signaling pathways. Additionally, {2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been shown to inhibit the reuptake of dopamine and norepinephrine, further increasing their availability in the synaptic cleft. The combined effects of {2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid on neurotransmitter release and reuptake make it a promising candidate for the treatment of various mental disorders.
Biochemical and Physiological Effects
{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been shown to have several biochemical and physiological effects, including increased dopamine and serotonin release, enhanced synaptic plasticity, and modulation of gene expression. In animal models, {2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction. These effects suggest that {2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid may have therapeutic potential for the treatment of various mental disorders.
実験室実験の利点と制限
The advantages of using {2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid in lab experiments include its well-characterized synthesis method, high purity, and potential therapeutic applications. However, the limitations of using {2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid in lab experiments include its limited solubility in aqueous solutions, potential toxicity at high concentrations, and lack of clinical data in humans.
将来の方向性
For the study of {2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid include the investigation of its therapeutic potential in various mental disorders, the optimization of its synthesis method to increase yield and purity, and the development of more potent and selective analogs. Additionally, the use of {2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid in combination with other drugs may enhance its therapeutic effects and reduce potential side effects.
合成法
The synthesis of {2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid involves the reaction of 4-chlorophenylpiperazine with ethyl 2-chloroacetate, followed by hydrolysis of the resulting ester to yield {2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid. The synthesis method has been optimized to increase the yield and purity of the compound, making it suitable for further research and development.
科学的研究の応用
{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. In neuroscience, {2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been shown to enhance the release of dopamine and serotonin, two neurotransmitters that play a crucial role in regulating mood, motivation, and reward. In psychiatry, {2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been studied for its potential to treat various mental disorders, such as depression, anxiety, and schizophrenia. In pharmacology, {2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been investigated for its potential to modulate the activity of various receptors, including dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors.
特性
IUPAC Name |
2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c15-11-1-3-12(4-2-11)16-5-7-17(8-6-16)13(18)9-21-10-14(19)20/h1-4H,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFYNWWOZXEYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide](/img/structure/B5493987.png)
![2-methyl 4-propyl 5-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5493997.png)

![5-{3-[3-(2-sec-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5494011.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5494018.png)
![N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5494026.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-pyridinyl)acrylonitrile](/img/structure/B5494032.png)
![N-(2-ethoxyphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5494037.png)
![N-cyclopropyl-2-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride](/img/structure/B5494064.png)

![1-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5494068.png)
![1-[2-(methoxymethyl)-5-pyrimidinyl]-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5494083.png)
![2-{1-methyl-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-2-yl}ethanol](/img/structure/B5494096.png)